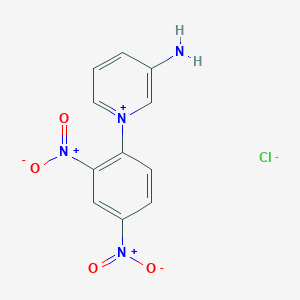

Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate, is a derivative of the quinoline class. Quinoline derivatives are known for their diverse biological activities, which include antibacterial, antihypoxic, and antispasmodic properties. These compounds are characterized by a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The specific compound mentioned has several functional groups attached to the quinoline core, including a methyl ester, a chloro group, and a phenethylamino substituent.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that may include acylation, condensation, decarboxylation, esterification, and cyclization processes. For instance, the synthesis of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved a series of such reactions with an overall yield of 48% . Similarly, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was achieved through acylation, Bischler-Napieralski reaction, reduction, and salt formation, with an overall yield of 41.1% . These methods provide a framework for the synthesis of the compound , suggesting that a targeted synthesis involving specific substitutions at the 6, 2, and 4 positions of the quinoline core would be required.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray structural analysis, IR, and NMR spectroscopy. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . These techniques are crucial for determining the placement of substituents on the quinoline core and for confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including those induced by reagents like thionyl chloride. For instance, thionyl chloride-induced conversion of quinoline carboxylic acids can lead to the formation of highly functionalized thienoquinoline derivatives, demonstrating the reactivity of the quinoline core and its susceptibility to ring transformations and substitutions . This reactivity is important for the modification and functionalization of quinoline derivatives for different biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, can be influenced by the nature of the substituents. For example, the N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid were obtained as hydrochlorides with good solubility in water . These properties are essential for the pharmacological application of these compounds, as they affect bioavailability and drug-likeness.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-aminoacetophenone with ethyl chloroacetate to form ethyl 2-(phenethylamino)-3-oxobutanoate. This intermediate is then reacted with 2-chloro-3-formylquinoline to form the target compound.", "Starting Materials": [ "2-aminoacetophenone", "ethyl chloroacetate", "2-chloro-3-formylquinoline" ], "Reaction": [ "Step 1: Condensation of 2-aminoacetophenone with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-(phenethylamino)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(phenethylamino)-3-oxobutanoate with 2-chloro-3-formylquinoline in the presence of a base such as sodium hydride to form Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate." ] } | |

CAS番号 |

1251610-17-9 |

分子式 |

C19H17ClN2O3 |

分子量 |

356.81 |

IUPAC名 |

methyl 6-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H17ClN2O3/c1-25-19(24)16-17(21-10-9-12-5-3-2-4-6-12)14-11-13(20)7-8-15(14)22-18(16)23/h2-8,11H,9-10H2,1H3,(H2,21,22,23) |

InChIキー |

AEMGMMLGYMFNKJ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)

![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)

![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)

![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532839.png)

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2532842.png)

![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)